2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4S2/c15-14(16,17)24-11-1-3-12(4-2-11)26(21,22)20-7-5-10(6-8-20)23-13-19-18-9-25-13/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXMNVBXVGRHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thiadiazole Ring : A five-membered heterocyclic compound known for various biological activities.
- Piperidine Ring : A six-membered ring that enhances the compound's pharmacological properties.
- Trifluoromethoxy Group : This group is known to increase lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Trifluoromethoxy Group : Utilizes nucleophilic substitution reactions.
- Esterification : Final step to form the desired thiadiazole derivative.
Anticancer Properties
Recent studies have indicated that compounds containing thiadiazole moieties exhibit significant anticancer activity. For instance:
- A study highlighted that thiadiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines .
- The presence of the trifluoromethoxy group in this compound may enhance its binding affinity to specific receptors involved in cancer pathways.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties:
- Research indicates that modifications in the thiadiazole structure can lead to enhanced activity against Gram-positive and Gram-negative bacteria .
- The sulfonyl group in this compound may play a crucial role in its antimicrobial mechanism by disrupting bacterial cell wall synthesis.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties:
- Thiadiazoles have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .
- The sulfonamide functionality may contribute to this effect by modulating immune responses.
Case Studies
| Study | Findings |
|---|---|
| Cho et al. (2017) | Demonstrated that thiadiazole derivatives could significantly reduce tumor growth in xenograft models. |
| Villemagne et al. (2020) | Developed new oxadiazole compounds with anti-tubercular activity, highlighting the importance of heterocyclic compounds in drug design. |
| Parikh et al. (2020) | Reported on substituted 1,2,4-thiadiazoles as potent anti-TB agents, showcasing their potential in treating infectious diseases. |
The proposed mechanism of action for this compound involves:
- Interaction with Target Proteins : The trifluoromethoxy group enhances binding to specific biological targets.
- Modulation of Enzymatic Activity : The sulfonyl group may participate in hydrogen bonding, influencing enzyme function and signaling pathways.
Q & A
Q. What are best practices for validating the compound’s purity in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
